tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1962928-76-2
VCID: VC5405213
InChI: InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1
SMILES: CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.309

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate

CAS No.: 1962928-76-2

Cat. No.: VC5405213

Molecular Formula: C11H22N2O2

Molecular Weight: 214.309

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate - 1962928-76-2

Specification

CAS No. 1962928-76-2
Molecular Formula C11H22N2O2
Molecular Weight 214.309
IUPAC Name tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1
Standard InChI Key BSSYZMZEARMCMK-NSHDSACASA-N
SMILES CC1(CCCN(C1)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its IUPAC name, tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 3-position, where the methyl and amino groups adopt an S configuration . The Boc group at the 1-position enhances solubility in organic solvents and protects the amine during synthetic workflows.

Key Structural Attributes:

  • Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.

  • Chiral Center: The 3S configuration influences interactions with biological targets .

  • Boc Protection: Facilitates selective deprotection in multi-step syntheses .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves asymmetric strategies to establish the 3S configuration. A common approach includes:

  • Piperidine Functionalization: Introducing the methyl and amino groups via alkylation or reductive amination.

  • Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve enantiomeric excess .

  • Boc Protection: Reacting with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Example Protocol:

A patent (WO2009133778A1) describes deprotecting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate using bases like NaOH or K₂CO₃ to selectively remove the alkoxycarbonyl group, yielding the free amine . Reaction conditions (50–120°C, 30 min–5 h) optimize yield and purity .

Physicochemical Properties

Physical Parameters

PropertyValueSource
Density0.995 g/mL (predicted)
Boiling Point299.4°C (predicted)
Flash Point>110°C
Refractive Index1.469 (n20/D)
SolubilitySoluble in DCM, THF; insoluble in water

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s rigid scaffold and functional groups enable its use in:

  • Peptidomimetics: Mimicking peptide backbones for protease-resistant drug candidates .

  • Kinase Inhibitors: Contributing to the core structure of targeted therapies .

  • Neurological Agents: Modulating receptors like σ-1 or NMDA due to piperidine’s bioactivity .

Case Study: Anticancer Drug Intermediate

In a 2023 study, the (3S) isomer was incorporated into a PI3K inhibitor, demonstrating 10-fold higher potency than its (3R) counterpart, underscoring the role of stereochemistry .

Risk CodeDescriptionPrecaution (Safety Code)
R22Harmful if swallowedS26: Rinse eyes immediately
R36Irritating to eyesS60: Dispose as hazardous waste
R50/53Toxic to aquatic life; long-term environmental effectsS61: Avoid environmental release

Environmental Impact

The compound’s bioaccumulation potential (logP ≈ 1.5) and aquatic toxicity necessitate controlled disposal .

Comparative Analysis with Analogues

Stereoisomers and Bioactivity

CompoundCASBioactivity (IC₅₀)Source
(3S)-isomer1962928-76-250 nM (PI3Kα)
(3R)-isomer2199214-46-3500 nM (PI3Kα)
3-(Aminomethyl)piperidine analogue162167-97-7120 nM (σ-1 receptor)

The (3S) configuration enhances target binding via optimal steric interactions, as seen in kinase assays .

Research Trends and Future Directions

Emerging Applications

  • PROTACs: Leveraging the Boc group for linker chemistry in targeted protein degradation .

  • CNS Penetrants: Structural modifications to improve blood-brain barrier permeability .

Challenges

  • Stereoselective Synthesis: Scaling asymmetric methods while maintaining >98% ee .

  • Environmental Impact: Developing greener deprotection strategies to reduce waste .

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